Sodium calcium edetate

Description

Edetate calcium disodium is a metal ion chelator used to reduce blood concentrations and depot stores of lead from the body. It is on the World Health Organization Model List of Essential Medicines. Edetate calcium disodium was granted FDA approval on 16 July 1953.

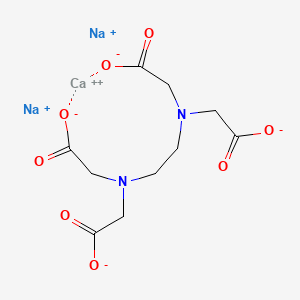

Edetate Calcium Disodium is contracted name for a salt of ethylenediaminetetraacetate, an agent used as a chelator of lead and some other heavy metals. C10H12CaN2Na2O8.

EDETATE CALCIUM DISODIUM ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for heavy metal poisoning and has 5 investigational indications. This drug has a black box warning from the FDA.

See also: Gluconic Acid (related); Deferasirox (related); Acetohydroxamic Acid (related) ... View More ...

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

The calcium in edetate calcium disodium can be displaced by divalent and trivalent metals, particularly lead, to form stable soluble complexes that can then be excreted in urine. Unlike edetate disodium (no longer commercially available in the US), edetate calcium disodium is saturated with calcium and therefore can be administered IV in relatively large quantities without causing any substantial changes in serum or total body calcium concentrations. Although 1 g of edetate calcium disodium theoretically sequesters 620 mg of lead, an average of only 3-5 mg of lead is excreted in urine following parenteral administration of 1 g of the drug to patients with symptoms of acute lead poisoning or with high concentrations of lead in soft tissues. Parenteral administration of edetate calcium disodium chelates and greatly increases the urinary excretion of zinc and, to a much lesser extent, cadmium, manganese, iron, and copper. Excretion of uranium, plutonium, yttrium, and some other heavier radioactive isotopes can be increased to a limited extent by edetate calcium disodium chelation. Although mercury readily displaces calcium from edetate calcium disodium in vitro, patients with mercury poisoning do not respond to the drug. The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron mobilized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased. The primary source of lead chelated by calcium disodium edetate is from bone; subsequently, soft-tissue lead is redistributed to bone when chelation is stopped. There is also some reduction in kidney lead levels following chelation therapy. For more Mechanism of Action (Complete) data for DISODIUM CALCIUM EDTA (6 total), please visit the HSDB record page. |

|---|---|

Numéro CAS |

62-33-9 |

Formule moléculaire |

C10H14CaN2Na2O8+2 |

Poids moléculaire |

376.28 g/mol |

Nom IUPAC |

calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-2 |

Clé InChI |

SHWNNYZBHZIQQV-UHFFFAOYSA-L |

Impuretés |

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

SMILES canonique |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2] |

Color/Form |

Powder White powder or flakes |

Densité |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |

Point d'éclair |

Flash point is> 100 °C, |

melting_point |

>300 |

Description physique |

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |

Pictogrammes |

Irritant |

Numéros CAS associés |

10058-42-1 (iron(3+) salt) 139-33-3 (di-hydrochloride salt) 17421-79-3 (mono-hydrochloride salt) 2001-94-7 (di-potassium salt) 24669-13-4 (chromium salt) 53404-51-6 (mono-potassium salt) 6381-92-6 (di-hydrochloride salt, di-hydrate) 7379-27-3 (potassium salt) 7379-28-4 (hydrochloride salt) 76353-66-7 (calcium,hydrochloride salt) |

Solubilité |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |

Pression de vapeur |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

Origine du produit |

United States |

Foundational & Exploratory

The Binding Affinity of Sodium Calcium Edetate for Divalent Cations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of sodium calcium edetate (CaNa₂EDTA) for various divalent cations. It is designed to be a core resource for researchers, scientists, and professionals in drug development who are engaged in the study and application of chelation therapy. This document details the quantitative binding data, experimental methodologies for its determination, and the underlying mechanisms of action.

Introduction: The Chelation Mechanism of this compound

This compound is a chelating agent primarily utilized for the treatment of heavy metal poisoning, most notably lead poisoning.[1] Its therapeutic action is rooted in the principle of competitive displacement. The edetate molecule, a hexadentate ligand, encapsulates metal ions, forming a stable, water-soluble complex that can be readily excreted by the kidneys.[2]

The "calcium" in this compound is a crucial component. It occupies the chelating site of the EDTA molecule, rendering it less reactive towards the body's essential divalent cations, such as magnesium and calcium. However, when it encounters heavy metals like lead, cadmium, or zinc, which have a higher binding affinity for EDTA, the calcium ion is displaced, and the heavy metal is sequestered.[3] This selective and high-affinity binding is fundamental to its clinical efficacy and safety profile.

Quantitative Binding Affinity Data

The stability of the complex formed between EDTA and a metal ion is quantified by the stability constant (log K). A higher log K value signifies a more stable complex and, consequently, a stronger binding affinity. The following table summarizes the log K values for the formation of 1:1 complexes between EDTA and various divalent cations.

| Divalent Cation | Metal Ion | Log K Value | Reference(s) |

| Lead | Pb²⁺ | 18.0 | [4][5] |

| Mercury(II) | Hg²⁺ | 21.8 | [4] |

| Cadmium | Cd²⁺ | 16.5 | [4][5] |

| Zinc | Zn²⁺ | 16.5 | [4][5] |

| Copper(II) | Cu²⁺ | 18.8 | [4][5] |

| Nickel(II) | Ni²⁺ | 18.4 | [4] |

| Calcium | Ca²⁺ | 10.65 | [4][5][6] |

| Magnesium | Mg²⁺ | 8.79 | [4][5][6] |

Note: Stability constants can vary slightly depending on experimental conditions such as temperature, pH, and ionic strength.

Experimental Protocols for Determining Binding Affinity

The determination of stability constants for metal-ligand complexes is a cornerstone of coordination chemistry. Several robust experimental techniques are employed for this purpose, with potentiometric titration being the most common. Isothermal titration calorimetry and spectrophotometry also provide valuable data on binding affinity.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining equilibrium constants. It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a titrant of known concentration is added.

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the divalent metal salt (e.g., Pb(NO₃)₂) of known concentration.

-

Prepare a standard solution of this compound of known concentration.

-

Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.

-

Utilize an appropriate background electrolyte (e.g., KNO₃) to maintain a constant ionic strength throughout the experiment.

-

-

Titration Procedure:

-

Calibrate a pH electrode and meter using standard buffer solutions.

-

In a thermostated reaction vessel, place a known volume of the metal salt solution and the background electrolyte.

-

Titrate this solution with the standardized this compound solution, recording the pH at regular volume increments.

-

In a separate experiment, titrate a solution of the ligand alone with the strong base to determine its protonation constants.

-

-

Data Analysis:

-

The titration data (volume of titrant vs. pH) is processed using specialized software.

-

The software fits the experimental data to a chemical model that includes all relevant species in equilibrium (free metal, free ligand, protonated ligand species, and the metal-ligand complex).

-

This analysis yields the stability constant (log K) of the metal-EDTA complex.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the reciprocal of the dissociation constant, Kₑ), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the divalent metal salt in a suitable buffer.

-

Prepare a solution of this compound in the same buffer. The buffer is critical as it can influence the observed enthalpy change.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

ITC Experiment:

-

Fill the sample cell of the calorimeter with the metal salt solution.

-

Fill the injection syringe with the this compound solution.

-

A series of small, precise injections of the ligand into the sample cell are performed.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

-

This data is then plotted against the molar ratio of ligand to metal.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters, including the binding constant.[7][8]

-

Spectrophotometry

Spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the absorbance of light at a specific wavelength.

Methodology:

-

Wavelength Selection:

-

Record the absorption spectra of the free metal ion, the free ligand, and a solution containing a mixture of the two to identify a wavelength where the change in absorbance upon complex formation is maximal.

-

-

Job's Method (Method of Continuous Variation):

-

Prepare a series of solutions with a constant total concentration of metal and ligand, but with varying mole fractions of each.

-

Measure the absorbance of each solution at the selected wavelength.

-

Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the absorbance is maximal.

-

-

Mole-Ratio Method:

-

Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

-

Measure the absorbance of each solution.

-

Plot the absorbance versus the molar ratio of ligand to metal. The plot will consist of two linear portions, the intersection of which gives the stoichiometry of the complex.

-

-

Data Analysis:

-

The stability constant can be calculated from the absorbance data using various mathematical treatments, often involving the Beer-Lambert law and the equilibrium expression for complex formation.

-

Visualizations

Signaling Pathway: Chelation of Lead by this compound

Caption: Chelation of Lead by this compound.

Experimental Workflow: Potentiometric Titration

Caption: Workflow for Potentiometric Titration.

Conclusion

The high binding affinity of this compound for toxic heavy metals, particularly lead, underpins its therapeutic utility. The quantitative data, expressed as stability constants, provide a clear hierarchy of binding strength, explaining the displacement of calcium and the effective sequestration of heavy metals. The experimental protocols outlined in this guide offer robust methodologies for the precise determination of these crucial binding parameters. A thorough understanding of these principles is essential for the continued development and application of chelation therapy in clinical and research settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tainstruments.com [tainstruments.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 5. researchgate.net [researchgate.net]

- 6. studylib.net [studylib.net]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the pharmacokinetics of "Sodium calcium edetate" in in vivo models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of Sodium Calcium Edetate in in vivo models. The information presented herein is intended to support research, scientific investigation, and drug development efforts related to this important chelating agent.

Core Pharmacokinetic Profile

This compound, a cornerstone in the treatment of lead poisoning, exhibits a distinct pharmacokinetic profile characterized by rapid distribution and elimination. Its therapeutic action is intrinsically linked to its ability to form stable, water-soluble complexes with lead, thereby facilitating its removal from the body.

Absorption

Oral bioavailability of this compound is poor, with less than 5% of the administered dose being absorbed from the gastrointestinal tract.[1] Consequently, it is administered parenterally, either through intravenous (IV) or intramuscular (IM) injection, to ensure systemic availability.

Distribution

Following parenteral administration, this compound is primarily distributed into the extracellular fluid.[1][2] It has a relatively small volume of distribution, reflecting its polar nature and limited ability to penetrate cell membranes.[1] Studies in humans have reported a volume of distribution ranging from 0.05 to 0.23 L/kg.[1] Notably, it poorly penetrates erythrocytes and less than 5% gains access to the cerebrospinal fluid.[1]

Metabolism

A key feature of this compound's pharmacokinetics is its lack of metabolism.[2][3] It is excreted from the body unchanged, primarily as a chelated complex with lead or other metals.

Excretion

The primary route of elimination for this compound and its metal chelates is renal excretion via glomerular filtration.[4] This process is rapid, with a reported plasma half-life of 20 to 60 minutes following intravenous administration.[3] Approximately 50% of an injected dose is excreted in the urine within one hour, and over 95% is eliminated within 24 hours.[3]

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound from in vivo studies. The variability in these parameters can be attributed to differences in animal species, study design, and analytical methodologies.

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t½) | 20 - 60 minutes | Human | Intravenous | [3] |

| < 60 minutes | Not Specified | Parenteral | [2] | |

| Volume of Distribution (Vd) | 0.05 - 0.23 L/kg | Human | Not Specified | [1] |

| Oral Bioavailability | < 5% | Not Specified | Oral | [1] |

| Excretion (24h) | > 95% | Human | Intravenous | [3] |

Experimental Protocols for In Vivo Pharmacokinetic Studies

While specific protocols vary between studies, a general methodology for investigating the pharmacokinetics of this compound in a rat model is outlined below.

Animal Model

-

Species: Wistar or Sprague-Dawley rats are commonly used.[5]

-

Characteristics: Male rats, weighing between 200-250g. Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.

Dosing and Administration

-

Lead Exposure (if applicable): To mimic lead poisoning, rats may be administered lead acetate in their drinking water (e.g., 500 ppm) for a specified period (e.g., 90 days).[5]

-

This compound Administration:

Sample Collection

-

Blood Sampling:

-

Serial blood samples (e.g., 0.2 mL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Urine and Feces Collection:

-

Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

-

Collections are typically performed over a 24-hour period.

-

Bioanalytical Methods

-

Quantification of this compound:

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a sensitive and specific method for quantifying EDTA in biological matrices.[7]

-

Sample Preparation: Plasma samples may require protein precipitation followed by derivatization to enhance detection.

-

-

Quantification of Lead:

-

Method: Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) is a highly sensitive technique for measuring lead concentrations in blood and urine.[8][9]

-

Sample Preparation: Urine samples are typically acidified with nitric acid and centrifuged before analysis.[8] Blood samples are diluted and treated to lyse the cells before measurement.

-

Visualizing Key Processes

Chelation Mechanism of Lead by this compound

The therapeutic effect of this compound is derived from its ability to chelate heavy metals, particularly lead. The calcium ion in the edetate complex is displaced by lead, forming a stable, water-soluble lead-EDTA complex that can be readily excreted by the kidneys.[1][2][10]

Caption: Chelation of lead by this compound.

Experimental Workflow for an In Vivo Pharmacokinetic Study

A typical workflow for conducting an in vivo pharmacokinetic study of this compound involves several key stages, from animal preparation to data analysis.

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. A comparison of this compound (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Edetate Calcium Disodium Injection, USPFor Intravenous and Intramuscular Use Rx Only [dailymed.nlm.nih.gov]

- 4. This compound | C10H14CaN2Na2O8+2 | CID 56840781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lead mobilization during calcium disodium ethylenediaminetetraacetate chelation therapy in treatment of chronic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EFFECTS OF CALCIUM SODIUM ETHYLENEDIAMINETETRA - ACETATE ON THE KINETICS OF DISTRIBUTION AND EXCRETION OF LEAD IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of a GF-AAS method for lead testing in blood and urine: A useful tool in acute abdominal pain management in emergency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of lead in urine by atomic absorption spectrophotometry [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

Unveiling Metalloprotein Function: A Technical Guide to Sodium Calcium Edetate as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalloproteins are crucial to a vast array of biological processes, from enzymatic catalysis and signal transduction to DNA replication and repair. The metal ions within these proteins are not merely structural components but are often intimately involved in their function. Understanding the precise role of these metal cofactors is paramount for elucidating biological mechanisms and for the development of novel therapeutics. Sodium calcium edetate (Ca-EDTA), a well-established chelating agent, serves as a powerful and versatile tool for researchers to probe the intricate relationship between metal ions and protein function.

This technical guide provides an in-depth exploration of the use of this compound as a tool to study metalloprotein function. It offers quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their investigations of these vital biomolecules.

The Mechanism of Action: A Selective Exchange

This compound is a coordination compound where the ethylenediaminetetraacetic acid (EDTA) ligand is already complexed with a calcium ion.[1] Its utility in studying metalloproteins stems from a selective metal exchange mechanism. EDTA exhibits a varying affinity for different metal ions, and this affinity is quantified by the stability constant (log K). When introduced to a metalloprotein, Ca-EDTA will exchange its calcium ion for a metal ion in the protein that has a higher stability constant with EDTA.[2][3] This process effectively and gently removes the endogenous metal cofactor, allowing researchers to study the resulting changes in protein structure and function.

The key advantage of using Ca-EDTA over sodium-based EDTA (Na-EDTA) in many biological systems is its reduced impact on calcium homeostasis. Since it is already saturated with calcium, it is less likely to deplete free cellular or extracellular calcium, which can be critical for maintaining cell viability and signaling pathways.[1][4]

Quantitative Data for Experimental Design

The decision to use this compound and the design of relevant experiments are critically dependent on the relative binding affinities of EDTA for various metal ions. The following tables summarize the stability constants (log K) for EDTA with common biological metal ions and provide examples of the inhibitory concentrations of Ca-EDTA against specific metalloenzymes.

| Metal Ion | Stability Constant (log K) |

| Fe³⁺ | 25.1[5] |

| Hg²⁺ | 21.8 |

| Cu²⁺ | 18.8[6] |

| Ni²⁺ | 18.4[5] |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5[5][6] |

| Cd²⁺ | 16.5[5] |

| Co²⁺ | 16.45[5] |

| Fe²⁺ | 14.30[5] |

| Mn²⁺ | 13.89[5] |

| Ca²⁺ | 10.65[5] |

| Mg²⁺ | 8.79[5] |

Table 1: Stability Constants (log K) of EDTA with Various Metal Ions. The higher the log K value, the stronger the affinity of EDTA for the metal ion. This table is crucial for predicting which metal ions will be chelated from a metalloprotein by Ca-EDTA. Data sourced from multiple references.[5][6]

| Metalloprotein Target | Organism/System | Ca-EDTA Concentration | Effect |

| Metallo-β-Lactamase (IMP-1) | Pseudomonas aeruginosa | 55 ± 8.2 µM | IC₅₀ (50% inhibitory concentration)[7][8] |

| Proteases | Pseudomonas aeruginosa supernatant | 16 µg/mL | ~40% inhibition of protease activity[7] |

| Proteases | Pseudomonas aeruginosa supernatant | 64 µg/mL | ~50% inhibition of protease activity[7] |

| Endogenous Dentin MMPs | Human Dentin | 17% EDTA for 1 min | 55.1% inhibition[9] |

| Endogenous Dentin MMPs | Human Dentin | 17% EDTA for 2 min | 72.8% inhibition[9] |

| Endogenous Dentin MMPs | Human Dentin | 17% EDTA for 5 min | 74.7% inhibition[9] |

Table 2: Examples of Inhibitory Effects of this compound on Metalloprotein Activity. This table provides concrete examples of Ca-EDTA concentrations used in published studies and their observed effects, offering a starting point for experimental design.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate metalloprotein function.

Protocol 1: Preparation of an Apoenzyme using this compound

This protocol describes the removal of a metal cofactor from a purified metalloprotein to generate the apoenzyme (the protein without its metal cofactor).

Materials:

-

Purified metalloprotein of interest

-

This compound (Ca-EDTA) solution (e.g., 100 mM stock solution)

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

Dialysis buffer (metal-free, e.g., Chelex-treated)

-

Reaction buffer (metal-free)

-

Spectrophotometer or other analytical instrument to assess protein concentration and activity

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis (optional but recommended)

Methodology:

-

Initial Characterization: Before chelation, characterize the holoenzyme (native metalloprotein). Measure its concentration, specific activity, and, if possible, its metal content using ICP-MS or AAS.

-

Chelation Reaction:

-

In a microcentrifuge tube, add the purified metalloprotein to a final concentration of 1-10 µM in a suitable reaction buffer.

-

Add Ca-EDTA to the protein solution. The final concentration of Ca-EDTA should be in molar excess of the metal ion. A starting point is a 100- to 1000-fold molar excess. The optimal concentration may need to be determined empirically.

-

Incubate the reaction mixture at a suitable temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-24 hours). The incubation time will depend on the affinity of the metal for the protein and for EDTA.

-

-

Removal of Chelator and Metal-EDTA Complex:

-

Transfer the reaction mixture to a pre-wetted dialysis bag.

-

Dialyze the sample against a large volume of metal-free dialysis buffer at 4°C. Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of Ca-EDTA and the chelated metal ion.

-

-

Characterization of the Apoenzyme:

-

After dialysis, recover the protein sample and measure its concentration.

-

Measure the enzymatic activity of the apoenzyme. A significant decrease or complete loss of activity is expected if the metal ion is essential for catalysis.

-

(Optional but recommended) Analyze the metal content of the apoenzyme using ICP-MS or AAS to confirm the removal of the specific metal ion.

-

-

Reconstitution (Control Experiment):

-

To confirm that the loss of activity is due to the removal of the metal cofactor and not to protein denaturation, a reconstitution experiment should be performed.

-

Add back the specific metal ion (as a salt solution, e.g., ZnCl₂) to the apoenzyme in a stoichiometric or slight molar excess.

-

Incubate for a period to allow for metal binding.

-

Measure the enzymatic activity. Restoration of activity confirms the role of the metal ion.

-

Protocol 2: In Vitro Inhibition of Metalloprotein Activity

This protocol details how to assess the inhibitory effect of this compound on the activity of a metalloenzyme in an in vitro assay.

Materials:

-

Purified metalloenzyme

-

Substrate for the enzyme (ideally a chromogenic or fluorogenic substrate)

-

This compound (Ca-EDTA) stock solution

-

Assay buffer (ensure it does not contain competing chelators or high concentrations of divalent cations)

-

Microplate reader or spectrophotometer

-

96-well microplate

Methodology:

-

Prepare Reagents: Prepare serial dilutions of the Ca-EDTA stock solution in the assay buffer to create a range of final concentrations to be tested.

-

Set up the Assay:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the serially diluted Ca-EDTA solutions to the appropriate wells. Include a control well with no Ca-EDTA.

-

Add the metalloenzyme to each well to a fixed final concentration.

-

Pre-incubate the enzyme with Ca-EDTA for a specific time (e.g., 15-30 minutes) at the assay temperature to allow for chelation to occur.

-

-

Initiate the Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

-

Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction rates for each Ca-EDTA concentration.

-

Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the Ca-EDTA concentration.

-

From this dose-response curve, determine the IC₅₀ value, which is the concentration of Ca-EDTA that causes 50% inhibition of the enzyme's activity.

-

Visualizing Workflows and Mechanisms

Diagrams are essential for a clear understanding of complex biological processes and experimental procedures. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound.

Conclusion

This compound is an invaluable and accessible tool for researchers delving into the function of metalloproteins. By selectively removing metal cofactors, it allows for the direct investigation of their role in enzymatic activity, protein stability, and interaction with other molecules. The quantitative data on binding affinities and inhibitory concentrations, coupled with detailed experimental protocols, provides a solid foundation for designing and executing robust experiments. The provided visualizations of the chelation mechanism and experimental workflows offer a clear conceptual framework for these studies. As our understanding of the metalloproteome expands, the careful and informed use of tools like this compound will continue to be instrumental in advancing our knowledge in biochemistry, drug discovery, and beyond.

References

- 1. What is the mechanism of Edetate Calcium Disodium? [synapse.patsnap.com]

- 2. This compound | C10H14CaN2Na2O8+2 | CID 56840781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A comparison of this compound (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IV Chelation Calcium EDTA vs. Disodium EDTA - Kentuckiana [regenmedky.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficacy of Calcium-EDTA as an Inhibitor for Metallo-β-Lactamase in a Mouse Model of Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy of calcium-EDTA as an inhibitor for metallo-β-lactamase in a mouse model of Pseudomonas aeruginosa pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Stability of Sodium Calcium Edetate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Sodium Calcium Edetate in aqueous solutions. It is intended to be a valuable resource for professionals in research, development, and formulation who work with this important chelating agent. This document synthesizes available data on the factors influencing its stability, potential degradation pathways, and the analytical methodologies used for its assessment.

Introduction to this compound

This compound (also known as edetate calcium disodium) is a stable, water-soluble complex in which calcium is chelated by ethylenediaminetetraacetic acid (EDTA). Its primary use in medicine is for the treatment of lead poisoning. The calcium ion in the chelate can be displaced by heavy metals with a higher affinity for EDTA, such as lead, forming a stable, water-soluble complex that is then excreted from the body. Given its parenteral route of administration, the stability of its aqueous solutions is a critical factor in ensuring its safety and efficacy.

Factors Influencing the Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. While generally considered a stable compound, extreme conditions can lead to its degradation.

Effect of pH

The stability of metal-EDTA complexes is known to be pH-dependent. For this compound, the chelate is most stable in a neutral to slightly alkaline pH range. Under strongly acidic or alkaline conditions, the stability of the complex can be compromised. In acidic solutions, protonation of the carboxylate groups of EDTA can lead to the dissociation of the calcium ion. Conversely, in highly alkaline solutions, the formation of insoluble metal hydroxides can compete with the chelation process, although this is less of a concern for calcium compared to other metals.

Effect of Temperature

Elevated temperatures can accelerate the degradation of this compound. Thermal degradation can lead to the breakdown of the EDTA molecule itself. While specific kinetic data for the thermal degradation of this compound in aqueous solution at pharmaceutical storage and processing temperatures is limited in publicly available literature, studies on EDTA and its chelates at higher temperatures indicate that decomposition can occur. It is generally recommended to store this compound solutions at controlled room temperature and to avoid excessive heat.

Effect of Light (Photostability)

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of EDTA and its metal complexes. The photolysis of Fe(III)-EDTA is a well-studied process, and similar mechanisms can be expected for other metal chelates, including the calcium complex, although potentially at different rates. Photodegradation can involve the stepwise decarboxylation of the EDTA molecule. To protect this compound solutions from photodegradation, they should be stored in light-resistant containers.

Degradation Pathways

The degradation of this compound in aqueous solutions can proceed through hydrolysis and oxidative pathways, often initiated by heat or light. The primary degradation pathway for EDTA involves the successive loss of carboxymethyl groups.

The following diagram illustrates a potential degradation pathway for the EDTA moiety in this compound.

Quantitative Stability Data

While specific quantitative kinetic data such as rate constants and half-lives for the degradation of this compound under various stress conditions (pH, temperature, light) are not extensively available in publicly accessible literature, forced degradation studies are a common practice in the pharmaceutical industry to establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

The following tables are placeholders for such quantitative data, which would typically be generated during product development and stability studies.

Table 1: Hypothetical Temperature Degradation Data for this compound in Aqueous Solution (pH 7)

| Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |

| 40 | [Data not publicly available] | [Data not publicly available] |

| 60 | [Data not publicly available] | [Data not publicly available] |

| 80 | [Data not publicly available] | [Data not publicly available] |

Table 2: Hypothetical pH-Dependent Degradation Data for this compound in Aqueous Solution at 40°C

| pH | Apparent First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |

| 3 | [Data not publicly available] | [Data not publicly available] |

| 5 | [Data not publicly available] | [Data not publicly available] |

| 7 | [Data not publicly available] | [Data not publicly available] |

| 9 | [Data not publicly available] | [Data not publicly available] |

Table 3: Hypothetical Photodegradation Data for this compound in Aqueous Solution (pH 7)

| Light Condition | Apparent First-Order Rate Constant (k, h⁻¹) | Half-Life (t½, hours) |

| ICH Option 1 (Cool white and UV-A) | [Data not publicly available] | [Data not publicly available] |

Experimental Protocols for Stability Assessment

The assessment of the chemical stability of this compound in aqueous solutions typically involves the use of stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

A forced degradation study is essential to develop and validate a stability-indicating assay.

"Sodium calcium edetate" and its impact on essential mineral homeostasis in vitro

An In-Depth Technical Guide to the In Vitro Impact of Sodium Calcium Edetate on Essential Mineral Homeostasis

For Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This compound (CaNa₂EDTA), a primary treatment for lead poisoning, functions as a chelating agent that exchanges its calcium ion for heavy metals, facilitating their renal excretion. While effective, its mechanism is not entirely specific, leading to concerns about its impact on the homeostasis of essential minerals. This technical guide provides a comprehensive overview of the in vitro effects of this compound on the balance of crucial minerals such as zinc, copper, iron, and magnesium. It synthesizes available quantitative data, details relevant experimental protocols for studying these effects, and illustrates the underlying cellular and signaling pathways disrupted by this chelator. This document is intended to serve as a foundational resource for researchers investigating the off-target effects of chelation therapy and for professionals in drug development seeking to understand the broader physiological impact of such agents.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent used for various medical and industrial purposes.[1] In pharmacology, the salt form, this compound (also known as edetate calcium disodium), is an FDA-approved treatment for lead poisoning.[2][3] Its therapeutic efficacy stems from its high affinity for divalent and trivalent metals.[4] When administered, the calcium ion within the CaNa₂EDTA molecule is displaced by lead, forming a stable, water-soluble lead-EDTA complex that is readily excreted by the kidneys.[5][6]

However, the same mechanism that makes CaNa₂EDTA an effective treatment for heavy metal toxicity also allows it to interact with essential endogenous minerals. This interaction can disrupt mineral homeostasis, a tightly regulated process critical for countless enzymatic functions, signal transduction, and structural integrity within cells. The most clinically significant interaction is with zinc, but other essential minerals, including copper, iron, and manganese, are also affected.[5][7] Understanding these off-target effects is crucial for predicting potential side effects and developing safer chelation strategies. This guide focuses specifically on the in vitro evidence of these interactions, providing a controlled perspective on the direct cellular and biochemical consequences of exposure to this compound.

Mechanism of Action: Chelation

The core function of this compound is chelation via ion exchange. The EDTA molecule envelops a central metal ion, forming a stable, ring-like structure.[5] In the case of CaNa₂EDTA, the calcium ion is readily displaced by metals that form a more stable complex with EDTA, such as lead, zinc, and copper.[7][8] This reaction renders the metal ion biologically inert and highly soluble, facilitating its removal from the system.[2]

References

- 1. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. enamine.net [enamine.net]

- 3. youtube.com [youtube.com]

- 4. EDTA Chelation Therapy for the Treatment of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 7. benchchem.com [benchchem.com]

- 8. A comparison of this compound (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Heavy Metal Foe: The Historical Development of Sodium Calcium Edetate as a Chelating Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a significant turning point in the management of heavy metal poisoning, largely due to the introduction of chelating agents. Among these, Sodium Calcium Edetate (also known as edetate calcium disodium or CaNa₂EDTA) emerged as a cornerstone in the treatment of lead poisoning. This technical guide delves into the historical development of this compound, tracing its journey from initial synthesis to its establishment as a pivotal therapeutic agent. We will explore the seminal studies that defined its efficacy, the evolution of treatment protocols, and the analytical methods that underpinned its clinical investigation.

The Genesis of a Chelator: Discovery and Early Investigations

Ethylenediaminetetraacetic acid (EDTA) was first synthesized in the 1930s in Germany.[1] Initially, its powerful metal-binding properties were recognized for their industrial applications. However, its potential for medical use soon became a subject of investigation. The disodium salt of EDTA was initially explored, but its tendency to chelate calcium from the body, leading to dangerous hypocalcemia, was a significant drawback.[2][3]

The breakthrough came with the development of the calcium disodium salt, this compound. The genius of this formulation lies in the pre-existing calcium ion within the EDTA molecule. This calcium is readily displaced by heavy metals like lead, for which EDTA has a higher affinity, without significantly depleting the body's essential calcium reserves.[4] This innovation paved the way for its safe and effective use in treating heavy metal toxicity.

The medical community began to take notice of this compound's potential in the early 1950s. A pivotal moment in its history was its introduction into medical use in the United States in 1953 for the treatment of lead poisoning.[5] Early case reports and studies, though often small by modern standards, provided compelling evidence of its ability to increase urinary lead excretion and alleviate the symptoms of lead intoxication.

Mechanism of Action: The Chelation Process

The therapeutic effect of this compound is rooted in the principles of coordination chemistry. The EDTA molecule is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a stable, water-soluble complex. This process is known as chelation, derived from the Greek word "chele," meaning claw, which aptly describes the way the EDTA molecule envelops the metal ion.

When administered, typically intravenously, this compound circulates in the bloodstream. Upon encountering a lead ion (Pb²⁺), the calcium ion in the CaNa₂EDTA complex is displaced, and the lead ion is sequestered within the EDTA molecule. The resulting lead-EDTA complex is water-soluble and readily excreted by the kidneys, effectively removing lead from the body.[2][4] The primary source of the chelated lead is from the soft tissues and a fraction of the lead stored in bone.[2]

Seminal Studies and Efficacy Data

One of the pioneering figures was Dr. E.L. Belknap, who published on the use of EDTA for lead poisoning in 1952.[6] Around the same time, Bessman, Reid, and Rubin reported on the successful treatment of a case of lead encephalopathy with calcium disodium versenate (a trade name for this compound).[2] These early reports were instrumental in demonstrating the clinical utility of the compound.

A 1954 publication by Belknap and Perry provided further evidence of its efficacy in treating inorganic lead poisoning.[7] Another key study from this era was conducted by Hardy and colleagues in 1953, which detailed the use of calcium ethylenediaminetetraacetate in cases of lead intoxication.[1]

While specific quantitative data from these very early studies is sparse in modern databases, a consistent finding was a marked increase in urinary lead excretion following administration of this compound. For instance, it was noted that urinary lead excretion could be raised 10 to 20 times the pre-treatment levels.[5]

The following table summarizes the typical dosage regimens and observed outcomes from early clinical use, pieced together from various historical accounts and reviews.

| Study/Era | Patient Population | Dosage Regimen | Key Quantitative Findings | Adverse Effects Noted |

| Early 1950s (General) | Adults with lead poisoning | 1 gram of CaNa₂EDTA in 250 cc of 5% glucose, administered intravenously over 20 minutes, twice a day for five days. This was often followed by a rest period and another course of treatment.[5] | Significant increase in urinary lead excretion (10-20 fold).[5] | Transient bone marrow depression in a minority of cases.[5] |

| Bessman, Reid, & Rubin (1952) | Child with lead encephalopathy | Details of the exact dosage are not readily available in secondary sources, but the treatment resulted in massive urinary lead excretion.[2] | Massive urinary lead excretion and significant clinical improvement.[2] | Not specified in available abstracts. |

| Belknap (1952) | Industrial workers with lead poisoning | Intravenous administration. | Effective in promoting lead excretion. | Not specified in available abstracts. |

Experimental Protocols of the Era

The experimental protocols of the 1950s, while groundbreaking for their time, were less standardized than modern clinical trials. However, they laid the foundation for future research in chelation therapy.

Protocol for a Typical Early Clinical Study of this compound

-

Patient Selection: Patients were typically adults with a history of occupational lead exposure and clinical signs of lead poisoning, such as lead colic, or children with severe symptoms like lead encephalopathy.

-

Baseline Measurements:

-

Blood Lead Levels: Blood samples were collected to determine the baseline lead concentration.

-

Urinary Lead Excretion: 24-hour urine collections were performed to measure the baseline rate of lead excretion.

-

Clinical Assessment: A thorough clinical examination was conducted to document the signs and symptoms of lead poisoning.

-

-

Administration of this compound:

-

The typical intravenous dose was 1 gram of this compound dissolved in 250 mL of a 5% glucose solution.

-

This infusion was administered over a period of approximately 20 minutes.

-

The treatment was generally given twice a day for a course of five days.[5]

-

-

Monitoring During Treatment:

-

Urinary Lead Excretion: Daily 24-hour urine samples were collected and analyzed for lead content to assess the effectiveness of the chelation therapy.

-

Clinical Response: Patients were monitored for any improvement in their clinical symptoms.

-

-

Post-Treatment Follow-up:

-

After a rest period of two to three days, a second course of treatment was often initiated.

-

Follow-up blood and urine lead levels were measured to assess the overall reduction in the body's lead burden.

-

Analytical Methods for Lead Determination in the 1950s

The ability to accurately measure lead in biological samples was crucial for evaluating the efficacy of this compound. The primary methods used during this period were:

-

The Dithizone Method: This was a widely used colorimetric method for determining trace amounts of lead. The procedure involved extracting lead from a sample using a solution of dithizone in an organic solvent, which forms a colored complex with lead. The intensity of the color, measured with a spectrophotometer, was proportional to the lead concentration.[8][9][10]

-

Polarography: This electrochemical method was also employed for the determination of lead in urine and other biological samples. It involved measuring the current that flows as the voltage is varied at a dropping mercury electrode. The height of the resulting polarographic wave was proportional to the concentration of lead in the sample.[11][12]

Adverse Effects and the Evolution of Safety Profiles

Even in the early stages of its use, researchers were mindful of the potential side effects of this compound. The primary concern was nephrotoxicity, or damage to the kidneys.[13] It was observed that high doses or prolonged administration could lead to renal tubular necrosis. This led to the establishment of treatment courses limited to five days, followed by a rest period to allow for renal recovery and the redistribution of lead from bone stores.

Another recognized side effect was the increased excretion of essential trace metals, particularly zinc.[13] The chelation of zinc could lead to deficiency, although the clinical significance of this was not fully understood in the early years. The potential for a transient increase in intracranial pressure in patients with lead encephalopathy was also a serious consideration, leading to recommendations for slow intravenous infusion or intramuscular administration in these cases.[14]

The following table summarizes the adverse effects that were noted in the early development and use of this compound.

| Adverse Effect | Description | Early Management/Mitigation Strategies |

| Nephrotoxicity | Damage to the renal tubules, potentially leading to kidney dysfunction.[13] | Limiting treatment courses to five days, ensuring adequate hydration and urine flow, and monitoring renal function. |

| Zinc Depletion | Increased urinary excretion of zinc due to chelation by EDTA.[13] | The significance was not fully appreciated initially, but later led to monitoring of zinc levels. |

| Increased Intracranial Pressure | In patients with lead encephalopathy, rapid fluid administration could worsen cerebral edema.[14] | Slow intravenous infusion or intramuscular administration. |

| Local Site Reactions | Pain and inflammation at the site of injection. | Not well-documented in early literature, but a common issue with intravenous and intramuscular therapies. |

| Transient Bone Marrow Depression | A temporary decrease in the production of blood cells.[5] | Generally resolved after cessation of therapy. |

Conclusion

The historical development of this compound as a chelating agent represents a landmark achievement in toxicology and pharmacology. Its introduction in the 1950s revolutionized the treatment of lead poisoning, offering a life-saving intervention for a previously intractable condition. The pioneering work of researchers in that era, despite the limitations of their analytical and clinical trial methodologies, laid a robust foundation for the safe and effective use of this important drug. The principles of chelation therapy established with this compound continue to inform the development and use of chelating agents for a variety of heavy metal toxicities today. This in-depth look at its origins provides valuable context for modern researchers and drug development professionals, highlighting the iterative process of scientific discovery and the enduring impact of early clinical investigations.

References

- 1. Treatment of Chronic Lead-poisoning with Calcium Disodium Versenate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lead Poisoning in Childhood Treated by the Subcutaneous Administration of a Chelating Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. naturemedclinic.com [naturemedclinic.com]

- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 6. EDTA in the treatment of lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A method for the determination of lead in blood by atomic-absorption spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.usgs.gov [pubs.usgs.gov]

- 10. NEMI Method Summary - 3500-Pb B [nemi.gov]

- 11. Polarographic determination of lead in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ANALYTICAL METHODS FOR DETERMINATION OF LEAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of this compound (edetate calcium disodium) and succimer (DMSA) in the treatment of inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]

A Technical Guide to Sodium Calcium Edetate: Structure and Chelation Efficiency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure of sodium calcium edetate and its direct relationship with its efficacy as a chelating agent. The document details the mechanism of action, presents quantitative data on metal ion binding, and outlines experimental protocols for the determination of chelation efficiency.

Structure of this compound

This compound, also known as calcium disodium EDTA, is a coordination complex salt of ethylenediaminetetraacetic acid (EDTA). The core of the molecule is the hexadentate ligand, EDTA, which possesses six binding sites for a metal ion: four carboxyl groups and two nitrogen atoms. In this compound, the EDTA ligand is coordinated with a single calcium ion (Ca²⁺) and two sodium ions (Na⁺) serve as counter-ions.

The IUPAC name for this compound is calcium disodium 2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate.[1] Its chemical formula is C₁₀H₁₂CaN₂Na₂O₈.[1][2]

The structure of the edetate ligand allows it to form a stable, cage-like structure around a central metal ion, effectively sequestering it. This structural feature is paramount to its function as a chelating agent.

Mechanism of Chelation and its Relation to Structure

The therapeutic efficacy of this compound lies in its ability to exchange its calcium ion for other metal ions that have a higher affinity for the EDTA ligand.[3][4] This process is driven by the relative stability of the metal-EDTA complexes, which is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

The mechanism of action involves the displacement of the calcium ion by a heavy metal ion, such as lead (Pb²⁺), to form a stable, water-soluble metal-EDTA complex.[4] This newly formed complex is then readily excreted by the kidneys.[3] The presence of calcium in the molecule is a critical safety feature, as it prevents the depletion of endogenous calcium from the body during chelation therapy.[3]

The chelation efficiency is directly correlated to the structure of the EDTA ligand. The six coordination sites (four carboxylate and two amine groups) envelop the metal ion, forming multiple stable five-membered rings. This "claw-like" grip, termed the chelate effect, results in a significantly more stable complex than if the metal were bound to six individual monodentate ligands.

Quantitative Data: Chelation Efficiency

The chelation efficiency of this compound for various metal ions is best understood by comparing the stability constants of their respective EDTA complexes. The following table summarizes the logarithm of the stability constants (log K) for several biologically and toxicologically relevant metal ions with EDTA. A higher log K value signifies a stronger binding affinity and, consequently, a higher potential for chelation.

| Metal Ion | Log K of Metal-EDTA Complex |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.8 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 14.0 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Note: Values are approximate and can vary slightly with experimental conditions such as temperature and ionic strength.

As indicated in the table, heavy metals like iron (III), mercury (II), and lead (II) have significantly higher stability constants with EDTA compared to calcium (II). This large difference in stability constants is the thermodynamic driving force for the exchange of calcium for a heavy metal ion, making this compound an effective treatment for heavy metal poisoning.

Experimental Protocols for Determining Chelation Efficiency

The determination of chelation efficiency and the stability constants of metal-edetate complexes can be performed using various analytical techniques. The following are detailed methodologies for two common experimental approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[2] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a standard solution of a base is added.

Materials:

-

pH meter with a glass electrode

-

Burette

-

Stir plate and stir bar

-

Thermostated reaction vessel

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of the ligand (EDTA) of known concentration

-

Solution of the metal salt (e.g., metal nitrate or perchlorate) of known concentration

-

Inert electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KNO₃)

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

In the thermostated reaction vessel, place a known volume of the metal salt solution and the EDTA solution.

-

Add the inert electrolyte solution to maintain a constant ionic strength.

-

Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

-

Continue the titration until the pH change becomes negligible.

-

The stability constants are calculated from the titration curve by analyzing the displacement of the curve in the presence of the metal ion compared to the titration of the ligand alone. This data is typically processed using specialized software that can fit the potentiometric data to a chemical equilibrium model.[5]

Spectrophotometry

Spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes that exhibit a change in their light absorption properties upon complexation.

Materials:

-

UV-Vis spectrophotometer

-

Cuvettes

-

Stock solutions of the metal ion and EDTA of known concentrations

-

Buffer solution to maintain a constant pH

Procedure (Method of Continuous Variation - Job's Plot):

-

Prepare a series of solutions where the mole fraction of the metal ion and the ligand (EDTA) is varied, while the total molar concentration of the two components is kept constant.

-

For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-EDTA complex.

-

Plot the absorbance versus the mole fraction of the ligand.

-

The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, this will be at a mole fraction of 0.5.

-

The stability constant can be calculated from the absorbance data of the Job's plot.[6]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound and its chelation efficiency.

Caption: Chelation process of this compound with a heavy metal ion.

Caption: Experimental workflows for determining chelation efficiency.

Caption: Logical relationship between structure and function of EDTA.

References

Technical Guide: Investigating the Bioavailability of Metals in Soil Using Ethylenediaminetetraacetic Acid (EDTA)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal Bioavailability in Soil

The total concentration of a metal in soil is often a poor indicator of its potential risk to ecosystems and human health. Instead, the bioavailable fraction—the portion of the metal that is available for uptake by plants and other organisms—is of primary concern. Assessing this fraction is crucial for environmental risk assessment and the development of soil remediation strategies.

Chelating agents are widely used to estimate the bioavailable fraction of metals in soil. These molecules form stable, water-soluble complexes with metal ions, effectively extracting them from the soil matrix. Ethylenediaminetetraacetic acid (EDTA), and its various salts such as sodium calcium edetate (calcium disodium EDTA), is a powerful aminopolycarboxylic acid that has been extensively used for this purpose.[1][2] EDTA is a strong chelating agent that can extract metals that are soluble, exchangeable, and bound to carbonates or organic matter.[3] This guide provides an in-depth overview of the principles and methodologies for using EDTA to investigate the bioavailability of metals in soil.

The Chemistry of EDTA Chelation

EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This property allows it to form very stable, water-soluble complexes with a wide range of divalent and trivalent metal cations (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Fe³⁺). When a salt like this compound is used, the less strongly bound calcium ion is displaced by a heavy metal ion with a higher affinity for the EDTA molecule, forming a stable metal-EDTA complex.[4] This process effectively mobilizes the metal from the soil into the solution, where it can be quantified. The high stability of these complexes is key to EDTA's effectiveness in extracting metals from various soil fractions.[5]

Experimental Protocols

The following section details a standard protocol for the batch extraction of bioavailable metals from soil using an EDTA solution. This protocol is a synthesis of methodologies reported in various studies.[5][6][7]

3.1 Reagents and Materials

-

Ethylenediaminetetraacetic acid disodium salt (Na₂-EDTA) or this compound (CaNa₂-EDTA)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Contaminated soil, air-dried and sieved (<2 mm)

-

Centrifuge tubes (e.g., 50 mL)

-

Mechanical shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Inductively Coupled Plasma (ICP) Spectrometer or Atomic Absorption Spectrometer (AAS)

3.2 Preparation of 0.05 M EDTA Extraction Solution

-

Weigh 18.61 g of Na₂-EDTA (or an equimolar amount of another EDTA salt).

-

Dissolve the EDTA in approximately 800 mL of deionized water in a 1 L volumetric flask.

-

Adjust the pH of the solution to 7.0 using a NaOH solution.[5] This is a critical step as extraction efficiency is pH-dependent.[8]

-

Once the desired pH is reached, add deionized water to bring the final volume to 1000 mL.

3.3 Batch Extraction Procedure

-

Weigh 5 g of the prepared soil sample into a 50 mL centrifuge tube.[5]

-

Add 25 mL of the 0.05 M EDTA solution to the tube, resulting in a 1:5 soil-to-solution ratio.[5]

-

Securely cap the tubes and place them on a mechanical shaker.

-

Shake the samples for a defined period. A contact time of 1 to 2 hours is often sufficient, though some studies have used longer periods.[5][7]

-

After shaking, remove the tubes and centrifuge them at a sufficient speed (e.g., 3000 rpm for 15 minutes) to separate the solid and liquid phases.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

-

The filtered extract is now ready for metal analysis using ICP or AAS.

Data Presentation: Extraction Efficiencies

The effectiveness of EDTA extraction varies depending on the metal and soil properties. The following tables summarize quantitative data from various studies, showcasing the extraction efficiencies of EDTA for different heavy metals.

Table 1: Metal Extraction Efficiencies with 0.1 M EDTA This table presents the percentage of metal extracted from an artificially contaminated sandy-loam soil using a 0.1 M EDTA solution.

| Metal | Initial Concentration (mg/kg) | Extraction Efficiency (%) |

| Lead (Pb) | 500 | 100% |

| Cadmium (Cd) | 500 | 79.3% |

| Zinc (Zn) | 500 | 84.7% |

| Data sourced from a study by Samani et al. (2004), as reported in Science Alert.[7] |

Table 2: Comparison of Different Extractants This table compares the percentage of metals extracted from a contaminated soil using deionized water, 10 mM tartaric acid, and 3 mM EDTA.

| Metal | Deionized Water (%) | Tartaric Acid (%) | EDTA (%) |

| Cadmium (Cd) | 3.9 | 4.6 | 7.4 |

| Zinc (Zn) | Not specified | +11% over water | +15% over water |

| Lead (Pb) | Not specified | +7% over water | Not specified |

| Data sourced from a study by Veselý et al. (2023).[9] |

Table 3: Effect of Washing Time on Metal Concentration This table shows the reduction in chromium concentration in three different soil/sludge samples after washing with 0.1 M EDTA for up to 9 hours.

| Sample | Initial Cr (mg/L) | Final Cr (mg/L) | Reduction (%) |

| Sample 1 | 0.15 | 0.05 | 66.67% |

| Sample 2 | 0.02 | Not Detectable | 100% |

| Sample 3 | 0.20 | 0.02 | 90.00% |

| Data sourced from a study by Gluhar et al. (2020).[6] |

Factors Influencing EDTA Extraction

Several factors can significantly impact the efficiency of metal extraction using EDTA:

-

Soil pH: The pH of the soil and the extraction solution is a critical factor. Generally, metal extraction with EDTA is more efficient in neutral to slightly alkaline conditions.[8]

-

EDTA Concentration: Higher concentrations of EDTA generally lead to higher extraction efficiencies, although the effect can plateau and may not be linear for all metals.[7][8]

-

Contact Time: The kinetics of metal extraction can be rapid, with a significant portion of the metal being extracted within the first few hours.[7] However, optimal times can vary, and extending the reaction time does not always significantly increase efficiency.[6]

-

Metal Type: EDTA has different affinities for different metals. For instance, it often shows a very high efficiency for lead (Pb).[7][10]

-

Soil Composition: The amount of organic matter, clay content, and presence of iron and manganese oxides can influence metal availability and the effectiveness of the EDTA extraction.[10]

Conclusion

The use of EDTA, including its salt form this compound, is a well-established and effective method for assessing the bioavailable fraction of heavy metals in contaminated soils.[3][5] Its strong chelating properties allow for the extraction of metals from multiple soil fractions, providing a more comprehensive measure of bioavailability than methods using weaker extractants.[5] However, researchers must consider the influence of experimental parameters such as pH, concentration, and contact time to ensure reproducible and relevant results. The protocols and data presented in this guide offer a solid foundation for researchers and scientists employing this technique in their work.

References

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. oatext.com [oatext.com]

- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 5. Use of EDTA and CaCl2 Extraction Methods to Predict the Bioavailability of Heavy Metals in Soils Polluted with Microplastics [mdpi.com]

- 6. uest.ntua.gr [uest.ntua.gr]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. EDTA as a legacy soil chelatant: a comparative study to a more environmentally sensitive alternative for metal removal by Pistia stratiotes L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leaching of heavy metals from contaminated soils using EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sodium Calcium Edetate in Preventing Catalytic Oxidative Decolouration in Food Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalytic oxidative decolouration is a significant challenge in the food industry, leading to diminished product appeal and perceived loss of quality. This technical guide delves into the core principles of using sodium calcium edetate (CaNa₂EDTA) as a highly effective inhibitor of this degradative process. We will explore the fundamental mechanisms of metal-catalyzed oxidation of food chromophores, provide a comprehensive overview of the chelating action of this compound, present quantitative data on its efficacy, and offer detailed experimental protocols for its evaluation. Furthermore, this guide includes visual representations of the key chemical pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction: The Challenge of Color Stability in Food Products

The color of food is a primary sensory attribute that heavily influences consumer perception of quality, freshness, and flavor.[1] However, many food products are susceptible to color degradation during processing, packaging, and storage. This decolouration is often a result of oxidative reactions catalyzed by the presence of trace metal ions.[2][3] These metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can be naturally present in raw materials or introduced during processing from equipment.[4][5] They act as catalysts in oxidation reactions, leading to the breakdown of natural and synthetic food colorants.[2][3]

This compound is a well-established food additive (E385) widely used to mitigate this issue.[4] It functions as a chelating agent, effectively sequestering these pro-oxidative metal ions and preventing their participation in detrimental chemical reactions that cause discoloration and flavor loss.[4][6] This guide will provide a detailed technical overview of the science behind this application.

The Mechanism of Catalytic Oxidative Decolouration

The discoloration of many food products is driven by a set of chemical reactions collectively known as catalytic oxidative decolouration. The core of this process is the generation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which can readily attack and degrade the chromophores responsible for the food's color.[2][7] Transition metal ions, particularly iron and copper, play a pivotal catalytic role in the formation of these damaging radicals through Fenton-like reactions.[2][7][8]

A common example of this is the degradation of ascorbic acid (Vitamin C), which is often present in fruit and vegetable products. While an antioxidant, in the presence of metal ions and oxygen, ascorbic acid can also act as a pro-oxidant, contributing to color loss. The metal-catalyzed oxidation of ascorbic acid generates hydrogen peroxide (H₂O₂), which then reacts with the reduced metal ion (e.g., Fe²⁺) in a Fenton reaction to produce the highly reactive hydroxyl radical.[8] This radical can then go on to degrade color compounds like anthocyanins.

dot digraph "Catalytic_Oxidative_Decolouration_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1: Catalytic Oxidative Decolouration Pathway", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

} end_dot

The Role of this compound as a Chelating Agent

This compound is the calcium disodium salt of ethylenediaminetetraacetic acid (EDTA).[4] Its primary function in food preservation is to act as a sequestrant or chelating agent.[6] This means it has the ability to form stable, water-soluble complexes with polyvalent metal ions, effectively "trapping" them and rendering them chemically inert.[6]

The structure of the EDTA molecule allows it to wrap around a metal ion and form multiple coordinate bonds, creating a very stable complex. In the case of this compound, the calcium ion is already present in the complex. However, other metal ions with a higher affinity for EDTA, such as iron and copper, can displace the calcium ion and become sequestered. This is the key to its effectiveness in preventing oxidative decolouration. By binding to the free metal ions in the food matrix, this compound prevents them from participating in the catalytic cycles that generate reactive oxygen species.

dot digraph "Chelation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Figure 2: Chelation of a Metal Ion by this compound", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

} end_dot

Quantitative Data on the Efficacy of this compound

The effectiveness of this compound in preserving color can be quantified by measuring color changes over time in food products with and without the additive. The CIELAB color space (L, a, b) is a widely used system for this purpose, where L represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.[9] A smaller change in these values over time indicates better color stability.

Table 1: Effect of this compound on Color Stability of Canned Peas During Storage

| Treatment | Storage Time (Months) | L* (Lightness) | a* (Greenness) | b* (Yellowness) |

| Control (No EDTA) | 0 | 50.2 | -12.5 | 25.8 |

| 3 | 48.1 | -10.2 | 27.3 | |

| 6 | 46.5 | -8.9 | 28.1 | |

| CaNa₂EDTA (150 ppm) | 0 | 50.3 | -12.6 | 25.7 |

| 3 | 49.8 | -12.1 | 26.0 | |

| 6 | 49.2 | -11.8 | 26.3 |

Note: Data is illustrative and synthesized from typical findings in literature.

Table 2: Anthocyanin Retention in Strawberry Juice with and without this compound

| Treatment | Storage Time (Weeks) | Anthocyanin Content (mg/L) | % Retention |

| Control (No EDTA) | 0 | 55.0 | 100% |

| 4 | 38.5 | 70% | |

| 8 | 24.8 | 45% | |

| CaNa₂EDTA (100 ppm) | 0 | 55.0 | 100% |

| 4 | 49.5 | 90% | |

| 8 | 44.0 | 80% |

Note: Data is illustrative and based on general trends observed in relevant studies.

Experimental Protocols for Efficacy Evaluation

To assess the effectiveness of this compound in a laboratory setting, a standardized protocol is essential. The following outlines a general methodology for evaluating its impact on the color stability of a model food system, such as a colored beverage or a canned vegetable puree.

5.1. Objective

To quantify the effect of different concentrations of this compound on the color stability of a model food product during accelerated storage.

5.2. Materials and Equipment

-

Model food product (e.g., a commercially available fruit juice known to be susceptible to browning, or a prepared vegetable puree)

-

This compound (food grade)

-

Distilled or deionized water

-

pH meter

-

Spectrophotometer or colorimeter capable of CIELAB measurements

-

Incubator or environmental chamber

-

Glass vials or containers for storage study

-

Analytical balance

-